molecular formula C17H26N2O4S B5297069 2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE

2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE

Cat. No.: B5297069
M. Wt: 354.5 g/mol
InChI Key: JGWQONZOPDDEHW-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE is a synthetic compound that features a piperidine sulfonyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Properties

IUPAC Name

2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)12-23-16-8-7-15(11-14(16)3)24(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQONZOPDDEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Piperidine Sulfonyl Intermediate: This step involves the sulfonylation of piperidine with appropriate sulfonyl chlorides under basic conditions.

    Coupling with Phenoxy Acetamide: The intermediate is then coupled with 2-methyl-4-phenoxy acetamide using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where piperidine derivatives are known to be effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine sulfonyl group is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for further research and development.

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